N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine
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Overview
Description
N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is a compound that belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine typically involves the condensation of 3-amino-5-chloro-1-phenylpyrazole with hydroxylamine. This reaction can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .
Scientific Research Applications
N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4,5-dihydro-1-phenylpyrazole: A similar compound with a slightly different structure.
5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde: Another pyrazole derivative with different substituents.
Uniqueness
N-[(3-Amino-5-chloro-1-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
62208-82-6 |
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Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
N-[(3-amino-5-chloro-1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(6-13-16)10(12)14-15(9)7-4-2-1-3-5-7/h1-6,16H,(H2,12,14) |
InChI Key |
PIRWKLBXHCSSFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)N)C=NO)Cl |
Origin of Product |
United States |
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